(3AR,6aR)-3-ethyl-3aH-cyclopenta[d]isoxazol-4(6aH)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3AR,6aR)-3-ethyl-3aH-cyclopenta[d]isoxazol-4(6aH)-one is a complex organic compound with a unique structure that includes a cyclopenta[d]isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,6aR)-3-ethyl-3aH-cyclopenta[d]isoxazol-4(6aH)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an ethyl-substituted cyclopentane derivative with an isoxazole precursor. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3AR,6aR)-3-ethyl-3aH-cyclopenta[d]isoxazol-4(6aH)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(3AR,6aR)-3-ethyl-3aH-cyclopenta[d]isoxazol-4(6aH)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3AR,6aR)-3-ethyl-3aH-cyclopenta[d]isoxazol-4(6aH)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3aR,6aS)-Octahydrocyclopenta[b]pyrrole
- 3-[(3aR,6aR)-3aH,4H,5H,6H,6aH-cyclopenta[d][1,3]oxazol-2-yl]propan-1-amine
Uniqueness
(3AR,6aR)-3-ethyl-3aH-cyclopenta[d]isoxazol-4(6aH)-one is unique due to its specific ring structure and the presence of an ethyl group, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
(3aR,6aR)-3-ethyl-3a,6a-dihydrocyclopenta[d][1,2]oxazol-4-one |
InChI |
InChI=1S/C8H9NO2/c1-2-5-8-6(10)3-4-7(8)11-9-5/h3-4,7-8H,2H2,1H3/t7-,8+/m1/s1 |
InChI Key |
YVJCDQRMOZSCDE-SFYZADRCSA-N |
Isomeric SMILES |
CCC1=NO[C@H]2[C@@H]1C(=O)C=C2 |
Canonical SMILES |
CCC1=NOC2C1C(=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.